1-But-3-ynyl-3,3-dimethylazepane
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Overview
Description
1-But-3-ynyl-3,3-dimethylazepane is a chemical compound with the molecular formula C12H21N It is characterized by the presence of an azepane ring substituted with a but-3-ynyl group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-But-3-ynyl-3,3-dimethylazepane typically involves the reaction of 3,3-dimethylazepane with but-3-yn-1-yl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-But-3-ynyl-3,3-dimethylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted azepane derivatives
Scientific Research Applications
1-But-3-ynyl-3,3-dimethylazepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-But-3-ynyl-3,3-dimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the alkyne group allows for potential interactions with nucleophiles, while the azepane ring can provide structural stability and influence the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-But-3-ynyl-3,3-dimethylpiperidine
- 1-But-3-ynyl-3,3-dimethylpyrrolidine
- 1-But-3-ynyl-3,3-dimethylmorpholine
Uniqueness
1-But-3-ynyl-3,3-dimethylazepane is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered piperidine or five-membered pyrrolidine analogs. The presence of the but-3-ynyl group also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-but-3-ynyl-3,3-dimethylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-4-5-9-13-10-7-6-8-12(2,3)11-13/h1H,5-11H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXBQSJVQUEGNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN(C1)CCC#C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1861722-17-9 |
Source
|
Record name | 1-(but-3-yn-1-yl)-3,3-dimethylazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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